N-((6-Bromopyridin-3-yl)methyl)ethanamine

Molecular weight Building block SAR optimization

Bromopyridine amine building blocks are often treated as interchangeable, but the N-ethyl secondary amine here (HBD=1 vs. 2 for primary amine analogs) eliminates protecting group steps during coupling and boosts passive permeability for CNS-penetrant libraries. • Reduced HBD count (1 vs. 2) expected to increase permeability by ~1 log unit • 6-Br enables Suzuki/Buchwald/Sonogashira couplings; N-ethyl amine available for orthogonal acylation/sulfonylation • Free base form avoids neutralization & drying steps required for hydrochloride salts • Distinct MW (215.09) provides unambiguous mass-spec reaction monitoring in parallel synthesis

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 120740-05-8
Cat. No. B170230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Bromopyridin-3-yl)methyl)ethanamine
CAS120740-05-8
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCNCC1=CN=C(C=C1)Br
InChIInChI=1S/C8H11BrN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3
InChIKeyBFLXSKZTPUZOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((6-Bromopyridin-3-yl)methyl)ethanamine Baseline Profile


N-((6-Bromopyridin-3-yl)methyl)ethanamine (CAS 120740-05-8; molecular formula C₈H₁₁BrN₂; molecular weight 215.09 g/mol) is a halogenated pyridine derivative classified as a secondary amine building block. The compound features a bromine atom at the 6-position of the pyridine ring, a methylene bridge at the 3-position, and an N-ethyl substituent, yielding a secondary amine with one hydrogen bond donor and two hydrogen bond acceptors [1]. Its computed XLogP3-AA is 1.6, its topological polar surface area is 24.9 Ų, and it has three rotatable bonds [1]. The bromine substituent serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the N-ethyl secondary amine offers distinct steric and electronic properties compared to primary amine analogs . This compound is supplied as a research intermediate with typical purity of 95% and is intended for laboratory use only .

Why In-Class Analogs Cannot Substitute


Bromopyridine amine building blocks are frequently treated as interchangeable cores in medicinal chemistry library synthesis; however, the specific substitution pattern of N-((6-bromopyridin-3-yl)methyl)ethanamine—a secondary N-ethyl amine tethered via a methylene linker to the pyridine 3-position with bromine at the 6-position—produces a unique combination of steric bulk, hydrogen-bonding capacity, and electronic distribution that cannot be replicated by primary amine analogs such as (6-bromopyridin-3-yl)methanamine (CAS 120740-10-5) or regioisomers like 1-(6-bromopyridin-3-yl)ethanamine (CAS 1060811-56-4) [1][2]. The N-ethyl group increases lipophilicity (ΔXLogP3 ≈ +0.8 vs. the primary amine analog) and reduces hydrogen bond donor count from two to one, directly affecting passive permeability and target binding profiles [1][3]. Without direct head-to-head pharmacological or ADME data, the quantitative physicochemical divergence documented below serves as the minimal basis for asserting that these analogs are not functionally equivalent in synthetic route design or structure-activity relationship (SAR) optimization [3].

Quantitative Differentiation vs. Analogs


Molecular Weight Divergence

The target compound (MW = 215.09 g/mol) is heavier than its closest primary amine analog (6-bromopyridin-3-yl)methanamine (MW = 187.04 g/mol) by 28.05 g/mol, corresponding to the N-ethyl group. The molecular weight also differs by 14.03 g/mol from 2-(6-bromopyridin-3-yl)ethanamine (MW = 201.06 g/mol) and by 14.03 g/mol from 1-(6-bromopyridin-3-yl)ethanamine (MW = 201.06 g/mol). These discrete mass increments, determined from the exact molecular formula and confirmed by PubChem-computed monoisotopic mass values, enable unambiguous identity confirmation via LC-MS in multi-component reaction monitoring [1][2][3].

Molecular weight Building block SAR optimization

Reduced Hydrogen Bond Donor Count

The target compound possesses one hydrogen bond donor (HBD = 1) due to its secondary amine character, whereas the primary amine analog (6-bromopyridin-3-yl)methanamine has HBD = 2, and the ethyl-chain primary amine analogs 2-(6-bromopyridin-3-yl)ethanamine and 1-(6-bromopyridin-3-yl)ethanamine each have HBD = 1 but differ in donor topology (amine directly on alkyl chain vs. methylene-bridged amine). Hydrogen bond acceptor count is 2 for all comparators. A reduction in HBD from 2 to 1 is quantitatively associated with improved passive membrane permeability in drug design heuristics, as each additional HBD is estimated to reduce permeability by approximately one log unit in Caco-2 assays [1][2].

Hydrogen bonding Permeability Drug-likeness

Lipophilicity Shift

The computed XLogP3-AA for N-((6-bromopyridin-3-yl)methyl)ethanamine is 1.6 [1]. The primary amine analog (6-bromopyridin-3-yl)methanamine has a computed XLogP3-AA of approximately 0.8 [2]. This net increase of approximately 0.8 log units is consistent with the addition of an ethyl group to the amine nitrogen and predicts improved passive diffusion across lipid bilayers. For the ethyl-chain primary amine comparators, XLogP3-AA values are approximately 1.3 for 2-(6-bromopyridin-3-yl)ethanamine and 1.2 for 1-(6-bromopyridin-3-yl)ethanamine, making the target compound the most lipophilic among the set [3][4].

Lipophilicity LogP Permeability

Steric and Conformational Flexibility

The target compound contains three rotatable bonds (C-N ethyl, N-CH₂ pyridyl, and CH₂-pyridine ring), compared with two rotatable bonds for (6-bromopyridin-3-yl)methanamine and two rotatable bonds for 1-(6-bromopyridin-3-yl)ethanamine (both lacking the N-CH₂-pyridyl linkage or having the amine directly attached to the alkyl chain) [1][2][3]. The additional rotatable bond increases conformational entropy in the unbound state, which can tune binding affinity in target engagement assays. Furthermore, the N-ethyl substituent introduces greater steric bulk (estimated molar refractivity contribution of ~10.3 cm³/mol for the ethyl group) that may reduce off-target reactivity at primary amine-reactive sites, though no formal selectivity data exist for this specific scaffold [1].

Rotatable bonds Conformational flexibility Steric effects

Supplier Purity and Free-Base Consistency

Sigma-Aldrich lists (6-Bromo-pyridin-3-ylmethyl)-ethyl-amine (IUPAC: N-[(6-bromo-3-pyridinyl)methyl]ethanamine) at a minimum purity of 95% . By contrast, many primary amine analog vendors, e.g., (6-bromopyridin-3-yl)methanamine, offer purity grades ranging from 95% to 97%, but with more variable physical form (free base vs. hydrochloride salt) depending on the supplier . The target compound is consistently supplied as the free base, which eliminates a deprotection or neutralization step prior to use in anhydrous coupling reactions .

Purity Quality control Reproducibility

Lack of Direct Comparative Biological Data

At the time of this analysis, no direct head-to-head comparative studies assessing the biological activity, ADME properties, in vivo pharmacokinetics, selectivity, or toxicity of N-((6-bromopyridin-3-yl)methyl)ethanamine versus its closest analogs were identified in the public domain. The differentiation evidence presented above relies exclusively on computed physicochemical descriptors and vendor specifications (cross-study comparable and supporting evidence levels). Procurement decisions based on these descriptors are rational but do not substitute for experimental head-to-head validation in the end user's specific assay system [1].

Data gap Comparative evidence Procurement caution

Recommended Application Scenarios


Low H-Bond Donor Library Synthesis

Based on the demonstrated reduction in hydrogen bond donor count (HBD = 1 vs. HBD = 2 for primary amine analogs) [1], this building block is preferentially selected for fragment-based or lead-optimization libraries targeting CNS-penetrant or orally bioavailable chemotypes where each additional HBD is expected to reduce passive permeability by approximately one log unit . The N-ethyl secondary amine eliminates the need for a protecting group on the amine during coupling steps that would be mandatory with the primary amine analog [1].

Mass-Differentiated Multi-Component Reactions

The molecular weight of 215.09 g/mol (+28.05 g/mol vs. the primary amine analog; +14.03 g/mol vs. ethyl-chain analogs) provides a clear mass-spectrometric signature for reaction monitoring [1]. In parallel synthesis where multiple bromopyridine amine building blocks are evaluated simultaneously, the distinct mass enables unambiguous intermediate and product identification without isotopic labeling or chromatographic separation of near-isobaric species [1].

Cross-Coupling with Sterically Differentiated Amine

The 6-bromo group serves as a competent partner for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, while the N-ethyl secondary amine remains available for subsequent reductive amination, acylation, or sulfonylation without competitive side reactions at the coupling site [1]. The three-rotatable-bond architecture permits greater conformational sampling during Pd- or Cu-catalyzed oxidative addition, potentially improving catalyst turnover relative to the more conformationally restricted primary amine analog, although this inference awaits experimental validation [1].

Anhydrous Protocols with Free-Base Form

The target compound is consistently supplied as the free base at 95% minimum purity by major vendors [1]. For synthetic routes employing water-sensitive reagents (e.g., Grignard additions, LiAlH₄ reductions, or anhydride acylations), the free-base form eliminates the neutralization and drying steps needed when the primary amine analog is procured as its hydrochloride salt, reducing workflow complexity and the risk of residual water contamination [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((6-Bromopyridin-3-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.